2-Methylfuro[2,3-c]pyridin-3(2H)-one

Synthetic Chemistry Regioselectivity Lithiation

2-Methylfuro[2,3-c]pyridin-3(2H)-one is a heterocyclic building block belonging to the furo[2,3-c]pyridine class, characterized by a fused furan-pyridine ring system with a methyl substituent at the 2-position and a carbonyl group at the 3-position. Its molecular formula is C8H7NO2 (MW 149.15 g/mol).

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 106531-54-8
Cat. No. B009171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylfuro[2,3-c]pyridin-3(2H)-one
CAS106531-54-8
SynonymsFuro[2,3-c]pyridin-3(2H)-one, 2-methyl- (9CI)
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1C(=O)C2=C(O1)C=NC=C2
InChIInChI=1S/C8H7NO2/c1-5-8(10)6-2-3-9-4-7(6)11-5/h2-5H,1H3
InChIKeyOZQXPHITVRUPFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylfuro[2,3-c]pyridin-3(2H)-one (CAS 106531-54-8): Core Chemical Identity and Procurement Baseline


2-Methylfuro[2,3-c]pyridin-3(2H)-one is a heterocyclic building block belonging to the furo[2,3-c]pyridine class, characterized by a fused furan-pyridine ring system with a methyl substituent at the 2-position and a carbonyl group at the 3-position [1]. Its molecular formula is C8H7NO2 (MW 149.15 g/mol) [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical R&D, where the precise regiochemistry of the methyl and ketone functionalities dictates downstream reactivity and target molecule architecture [2].

Why 2-Methylfuro[2,3-c]pyridin-3(2H)-one Cannot Be Replaced by Common In-Class Analogs


Although the furopyridine scaffold is shared across many intermediates, substitution patterns profoundly impact physicochemical properties, reactivity, and biological target engagement [1]. The 2-methyl, 3-carbonyl arrangement in 2-Methylfuro[2,3-c]pyridin-3(2H)-one is decisive: the methyl group alters lipophilicity (XLogP3 = 0.8) relative to the non-methylated parent (XLogP3 = 0.4), and the absence of a hydrogen bond donor limits solvation, affecting pharmacokinetic profiles of derived libraries [2]. Regioisomeric analogs—such as the 3-methyl derivative—exhibit entirely different lithiation and cross-coupling behavior, making the 2-methyl-3-one isomer a non-substitutable, pathway-defining intermediate [3]. Generic interchange without matched regiochemistry and oxidation state introduces risk of failed functionalization, yield collapse, or loss of biological activity in the final compound.

Quantitative Differentiation of 2-Methylfuro[2,3-c]pyridin-3(2H)-one: A Head-to-Head Evidence Guide


Regiochemical Fidelity in Lithiation: 2-Methyl vs. 3-Methyl Isomer Reactivity

The 2-methylfuro[2,3-c]pyridine skeleton (the reduced form of the target compound) undergoes lithiation exclusively at the 2-methyl group, yielding 2-monodeuteriomethyl products quantitatively. In contrast, the 3-methyl isomer resists deuterium incorporation under identical conditions [1]. This establishes that the proximal arrangement of the methyl group to the furan oxygen in the 2-methyl isomer provides a unique deprotonation site, a reactivity pattern retained in the 3(2H)-one series. A researcher using the 3-methyl analog would fail to achieve analogous functionalization.

Synthetic Chemistry Regioselectivity Lithiation

Lipophilicity Modulation: Effect of 2-Methyl Substitution on XLogP3

The introduction of a methyl group at the 2-position increases the computed partition coefficient (XLogP3) by 0.4 units compared to the non-methylated parent furo[2,3-c]pyridin-3(2H)-one [1]. While seemingly modest, this delta is a critical vector in lead optimization: it enhances passive membrane permeability while maintaining favorable solubility parameters. A procurement choice for the non-methylated analog will deliver a less lipophilic core, potentially confounding structure-activity relationship studies.

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Access and Yield Benchmark: The Morita-Shiotani Route

The original Morita & Shiotani synthesis provides a reproducible, three-step sequence to 2-methylfuro[2,3-c]pyridin-3(2H)-one (compound 5b) from ethyl 3-hydroxyisonicotinate. Cyclization of O-alkylated diester 3b directly yields the 2-methyl derivative 5b, whereas the non-methylated analog 5a requires an additional hydrolysis and decarboxylation step [1]. The yield for the cyclization step to the fused core is comparable for both, but the overall sequence length and atom economy differ, impacting procurement value for scale-up.

Process Chemistry Synthetic Methodology Yield Optimization

Antiviral Intermediate Lineage: Patent-Cited Utility of the Furo[2,3-c]pyridine Core

Patents explicitly cite 5-substituted furo[2,3-c]pyridines as intermediates for synthesizing antiviral agents (WO 96/35678). The target compound, 2-methylfuro[2,3-c]pyridin-3(2H)-one, is a direct precursor to these active frameworks through reduction/dehydration or halogenation sequences. While the patent examples do not isolate the exact target compound in a bioassay, its placement as a synthetic precursor to a patented class of antivirals provides documented research utility that non-furopyridinone building blocks do not share [1].

Antiviral Research Patent Analysis Pharmaceutical Intermediates

Procurement-Driven Application Scenarios for 2-Methylfuro[2,3-c]pyridin-3(2H)-one


Medicinal Chemistry Library Synthesis Requiring Controlled Lipophilicity

When a project demands a fused heterocyclic core with a specific XLogP to optimize membrane permeability, 2-Methylfuro[2,3-c]pyridin-3(2H)-one (XLogP3 = 0.8) is the preferred scaffold over the non-methylated analog (XLogP3 = 0.4). This 0.4-unit difference, as established by PubChem's computed properties [1], guides the selection for lead optimization of CNS-penetrant or oral drug candidates.

Scale-Up Synthesis of Furo[2,3-c]pyridine-Based Antiviral Intermediates

Programs synthesizing furopyridine derivatives for antiviral screening, as cited in WO 96/35678 and EP0911335A2, require an efficient intermediate. The Morita-Shiotani route to the 2-methyl derivative eliminates a decarboxylation step compared to the non-methylated parent, directly yielding the fused core. This route, documented in the primary literature [2], provides a commercial advantage for contract research organizations aiming to reduce step count and cost.

Regioselective Functionalization Studies on Furopyridine Scaffolds

For chemists exploring directed ortho-metalation or lithiation chemistry on furopyridines, the 2-methyl isomer exhibits exclusive and predictable reactivity at the methyl group, while regioisomers (e.g., 3-methyl) fail or produce complex mixtures. This behavior, characterized in the furo[2,3-c]pyridine series by Shiotani et al. [3], makes the 2-methyl-3(2H)-one the correct substrate for designing C–C bond formations on this core.

Quote Request

Request a Quote for 2-Methylfuro[2,3-c]pyridin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.